molecular formula C16H24N6OS B12235361 N-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine

N-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine

Cat. No.: B12235361
M. Wt: 348.5 g/mol
InChI Key: DECYXIMSABMWOQ-UHFFFAOYSA-N
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Description

N-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a piperidine ring, and a pyrimidine ring

Properties

Molecular Formula

C16H24N6OS

Molecular Weight

348.5 g/mol

IUPAC Name

N-[1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

InChI

InChI=1S/C16H24N6OS/c1-12-9-17-15(18-10-12)21(2)13-5-4-7-22(11-13)16-19-14(20-24-16)6-8-23-3/h9-10,13H,4-8,11H2,1-3H3

InChI Key

DECYXIMSABMWOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=NC(=NS3)CCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole ring, followed by the introduction of the piperidine ring, and finally, the attachment of the pyrimidine ring. Each step requires specific reagents and conditions to ensure the successful formation of the desired product.

    Thiadiazole Ring Formation: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Piperidine Ring Introduction: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Pyrimidine Ring Attachment: The final step involves the coupling of the pyrimidine ring to the intermediate compound, typically using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The thiadiazole ring may interact with metal ions or enzymes, while the piperidine and pyrimidine rings could engage in hydrogen bonding or hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine shares similarities with other thiadiazole, piperidine, and pyrimidine derivatives.
  • Examples include 1,2,4-thiadiazole derivatives, piperidine-based drugs, and pyrimidine analogs.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct functional groups, which confer unique chemical and biological properties

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